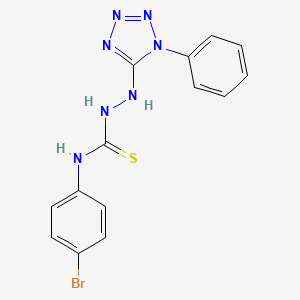

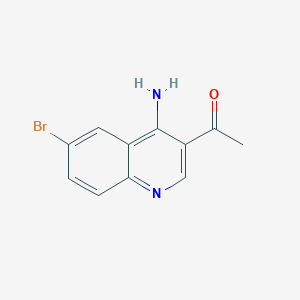

![molecular formula C14H17ClN2O2 B2747391 4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride CAS No. 1171752-03-6](/img/structure/B2747391.png)

4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride” is a complex organic compound. It contains a furan ring, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a benzamide group, which is a carboxamide derived from benzoic acid .

Aplicaciones Científicas De Investigación

Photo-oxidation Studies

Research on furan derivatives, such as "4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride," includes studies on the photo-oxidation of furan and its derivatives. These compounds are known to produce unsaturated dicarbonyl products upon photo-oxidation, which have significant environmental implications due to their formation in the atmosphere. This process contributes to the understanding of atmospheric chemistry and the potential environmental impact of furan compounds (Alvarez et al., 2009).

Antibacterial and Antiurease Activities

Another area of application for furan derivatives involves their antibacterial and antiurease activities. For instance, the synthesis of furan-based Schiff base and amine derivatives has shown effective antiurease and antioxidant activities. These findings suggest potential applications in developing new antimicrobial and antioxidant agents, highlighting the versatility of furan derivatives in medicinal chemistry (Sokmen et al., 2014).

Material Science Applications

Furan derivatives are also explored for their applications in material science, particularly in the development of insensitive energetic materials. The synthesis of compounds based on furan derivatives for use as insensitive energetic materials indicates their potential in creating safer explosives and propellants, which are less sensitive to external stimuli like impact and friction (Yu et al., 2017).

Corrosion Inhibition

The study of furan Schiff bases as corrosion inhibitors for metals in acidic environments demonstrates another application of furan derivatives. These compounds have shown to effectively inhibit the corrosion of metals such as copper, suggesting their utility in protecting metal surfaces from corrosive damage, which is crucial for extending the lifespan of metal components in industrial applications (Issaadi et al., 2014).

Propiedades

IUPAC Name |

4-[(furan-2-ylmethylamino)methyl]-N-methylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-15-14(17)12-6-4-11(5-7-12)9-16-10-13-3-2-8-18-13;/h2-8,16H,9-10H2,1H3,(H,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHNTFUWSDVSMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)CNCC2=CC=CO2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one](/img/structure/B2747312.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2747317.png)

![Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate](/img/structure/B2747320.png)

![2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2747321.png)

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide](/img/structure/B2747322.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2747324.png)

![2-((6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2747331.png)